![molecular formula C9H17FN2 B13009428 (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009428.png)
(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine is a spirocyclic amine compound characterized by a unique structure that includes a fluorine atom and an azaspirodecane ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with aromatic amines and mercaptoacetic acid in dry benzene to form the azaspirodecane ring system .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to scale up the synthesis. This approach allows for the efficient formation and reduction of intermediates, such as azides, and the use of biocatalytic transaminase technology to prepare the desired enantiomer in high yield and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry
In chemistry, (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating spirocyclic compounds with potential biological activities .
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases, such as cancer or neurological disorders, by interacting with specific molecular targets .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the spirocyclic structure contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound has a similar spirocyclic structure but includes a sulfur atom and exhibits different biological activities.
1-Thia-4-azaspiro[4.5]decane: Another related compound with a thia-azaspiro structure, used in anticancer research.
Uniqueness
(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H17FN2 |
|---|---|
Molecular Weight |
172.24 g/mol |
IUPAC Name |
(2R,4S)-2-fluoro-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H17FN2/c10-7-5-8(11)9(6-7)1-3-12-4-2-9/h7-8,12H,1-6,11H2/t7-,8-/m0/s1 |
InChI Key |
MWFSINHYFISYBF-YUMQZZPRSA-N |
Isomeric SMILES |
C1CNCCC12C[C@H](C[C@@H]2N)F |
Canonical SMILES |
C1CNCCC12CC(CC2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-8-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009346.png)
![tert-Butyl 7-fluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13009351.png)
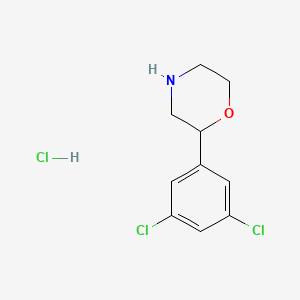
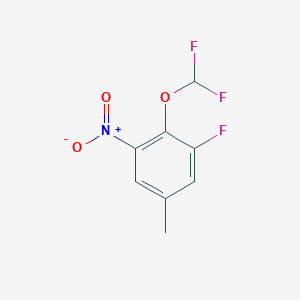

![(S)-1-Oxo-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B13009366.png)
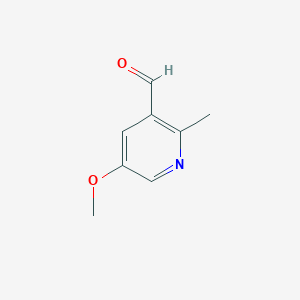
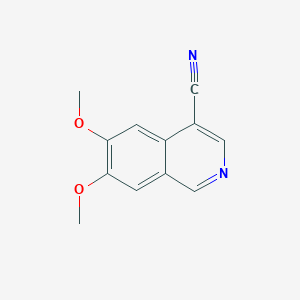
![1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13009376.png)
![5-Bromo-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B13009380.png)
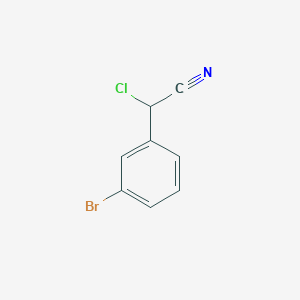
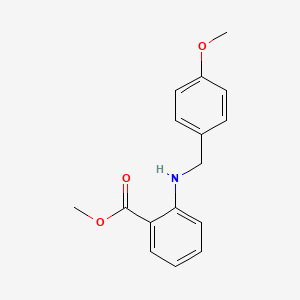
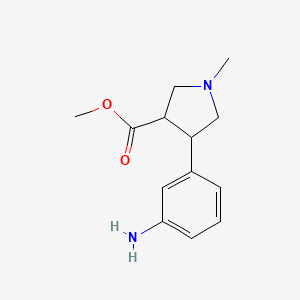
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)
